molecular formula C7H15NO2 B1383378 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol CAS No. 1699420-62-6

1-(Aminomethyl)-3-ethoxycyclobutan-1-ol

Cat. No.: B1383378
CAS No.: 1699420-62-6
M. Wt: 145.2 g/mol
InChI Key: DCPRZZYRHNKGAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Aminomethyl)-3-ethoxycyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with an aminomethyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-bromopropionate with an amine, followed by cyclization to form the cyclobutane ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or alcohols in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted cyclobutane derivatives.

Scientific Research Applications

1-(Aminomethyl)-3-ethoxycyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the ethoxy group may enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(Aminomethyl)cyclobutan-1-ol: Lacks the ethoxy group, which may affect its solubility and reactivity.

    3-Ethoxycyclobutan-1-ol: Lacks the aminomethyl group, which may reduce its ability to interact with biological targets.

    1-(Aminomethyl)-3-methoxycyclobutan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its chemical and biological properties.

Uniqueness: 1-(Aminomethyl)-3-ethoxycyclobutan-1-ol is unique due to the presence of both the aminomethyl and ethoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(aminomethyl)-3-ethoxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-2-10-6-3-7(9,4-6)5-8/h6,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPRZZYRHNKGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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